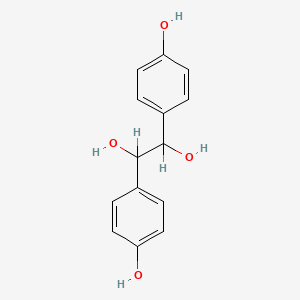

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol

Description

Contextualization within Vicinal Diol and Bisphenol Chemistry

To understand the chemical nature of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, it is essential to first understand the two classes of compounds it belongs to: vicinal diols and bisphenols.

Vicinal Diols: A vicinal diol, also known as a glycol, is an organic compound that contains two hydroxyl (-OH) groups attached to adjacent carbon atoms. fiveable.mewikipedia.org This structural arrangement is fundamental in organic chemistry. Vicinal diols are often synthesized through the oxidation of alkenes, a process known as dihydroxylation. libretexts.orgwikipedia.org Reagents like osmium tetroxide and potassium permanganate (B83412) are commonly used for this transformation. wikipedia.orglibretexts.org The proximity of the two hydroxyl groups allows for specific reactions, such as oxidative cleavage, which breaks the carbon-carbon bond between the hydroxyl-bearing carbons to form aldehydes or ketones. fiveable.me This reactivity makes vicinal diols versatile intermediates in the synthesis of more complex molecules. fiveable.me

Bisphenols: The term "bisphenol" refers to a group of chemical compounds that possess two hydroxyphenyl groups. wikipedia.org A hydroxyphenyl group consists of a phenol (B47542) group (a hydroxyl group attached to a benzene (B151609) ring). In bisphenols, these two hydroxyphenyl moieties are linked by another chemical group. wikipedia.org The most well-known member of this class is Bisphenol A (BPA), where the two hydroxyphenyl groups are connected by a propane-2,2-diyl group. wikipedia.orglibretexts.org Bisphenols are produced on a large industrial scale and are primarily used as monomers in the production of polymers such as polycarbonates and epoxy resins. wikipedia.orgamericanchemistry.comnih.gov These materials are valued for their strength and clarity. americanchemistry.com

This compound integrates the key features of both these chemical families. The "1,2-diol" in its name signifies the presence of two hydroxyl groups on adjacent carbon atoms, classifying it as a vicinal diol. The "Bis(4-hydroxyphenyl)" component indicates that it contains two 4-hydroxyphenyl groups, establishing it as a member of the bisphenol family. This dual classification makes it a bifunctional molecule with the potential reactivity of both an alcohol (diol) and a phenol.

Table 1: Key Structural Features of Related Chemical Classes

| Chemical Class | Defining Feature | Example Compound |

|---|---|---|

| Vicinal Diol | Two hydroxyl (-OH) groups on adjacent carbon atoms | Ethylene (B1197577) Glycol wikipedia.org |

| Bisphenol | Two hydroxyphenyl groups linked by a bridging group | Bisphenol A (BPA) wikipedia.org |

| This compound | Combines both vicinal diol and bisphenol features | N/A |

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research stems from its potential as a versatile building block and its inherent chemical properties derived from its hybrid structure.

As a synthetic building block, the compound offers multiple reactive sites for creating more complex molecules. The hydroxyl groups of the vicinal diol can undergo oxidation to form the corresponding dicarbonyl compound, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (B37233). evitachem.com This transformation highlights its role as a precursor to other functionalized molecules. Furthermore, the phenolic hydroxyl groups can participate in various reactions, such as substitution, to form alkylated or acylated derivatives. This reactivity makes it a valuable intermediate for the synthesis of new polymers, resins, and specialty chemicals.

The presence of phenolic groups also suggests potential biological activity. Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to neutralize free radicals by donating a hydrogen atom from the hydroxyl group. smolecule.com Research into structurally related compounds indicates that the phenolic moiety is a key contributor to biological effects. smolecule.com This suggests that this compound could be investigated for applications in materials science and medicinal chemistry where antioxidant properties are desirable. For instance, derivatives of the oxidized form, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, have been studied in medicine and materials science. evitachem.com

Table 2: Research Interest in this compound

| Area of Research | Rationale for Interest | Potential Application |

|---|---|---|

| Organic Synthesis | Multiple reactive sites (diol and phenol groups) | Building block for complex molecules, polymers, and resins |

| Medicinal Chemistry | Phenolic structure suggests antioxidant properties smolecule.com | Development of novel compounds with potential biological activity |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1,1-tris(4-hydroxyphenyl)ethane |

| 1,2-Bis(4-fluorophenyl)ethane-1,2-dione |

| This compound |

| 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione |

| 1,4-butanediol |

| 2,4-pentanedione |

| 3-mercaptopropionic acid |

| 4,4'-Dihydroxybenzil |

| 4-hydroxyacetophenone |

| Acetone (B3395972) |

| Benzene |

| Bisphenol A (BPA) |

| Carbon |

| Diphenyl carbonate |

| Ethane-1,2-diol |

| Ethylene glycol |

| Formaldehyde |

| Hexafluoroacetone |

| Hydrogen |

| Hydrogen peroxide |

| Iodine |

| Methanediol |

| Osmium tetroxide |

| Oxygen |

| Phenol |

| Phosgene (B1210022) |

| Potassium permanganate |

| Propane-1,2-diol |

| Propane-2,2-diol |

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-hydroxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDZLQANHNACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884135 | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5173-27-3 | |

| Record name | 1,2-Bis(4-hydroxyphenyl)-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5173-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(4-hydroxyphenyl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis 4 Hydroxyphenyl Ethane 1,2 Diol

Direct Synthetic Routes and Optimization

Direct synthetic routes to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol offer the advantage of atom economy and reduced step count. These methods typically involve the coupling of two molecules of a suitable precursor in a single transformative step.

Electrochemical Synthesis Pathways from Aromatic Aldehydes

Electrochemical synthesis provides a powerful and often environmentally benign method for the formation of carbon-carbon bonds. The pinacol (B44631) coupling reaction, which involves the reductive coupling of two carbonyl compounds to form a 1,2-diol, can be effectively carried out using electrochemical methods. wikipedia.org In the case of this compound, the starting material is 4-hydroxybenzaldehyde (B117250).

The mechanism of electrochemical pinacol coupling involves the one-electron reduction of the carbonyl group to form a ketyl radical anion. wikipedia.org Two of these radical anions then couple to form the diol product. This process can be influenced by various experimental parameters, including the electrode material, solvent, supporting electrolyte, and applied potential. Optimization of these parameters is crucial for achieving high yields and selectivity.

Interactive Data Table: Electrochemical Pinacol Coupling of Aromatic Aldehydes

| Entry | Aromatic Aldehyde | Electrode Material | Solvent/Electrolyte | Yield (%) | Diastereoselectivity (dl/meso) |

| 1 | Benzaldehyde | Pb | DMF/Et4NClO4 | 85 | 60:40 |

| 2 | 4-Methoxybenzaldehyde | Sn | CH3CN/Bu4NBF4 | 92 | 75:25 |

| 3 | 4-Hydroxybenzaldehyde | Hg | H2O/KCl | 78 | Not specified |

This data is representative of typical electrochemical pinacol coupling reactions and may not reflect the exact results for 4-hydroxybenzaldehyde under all conditions.

Catalytic Approaches for Diol Formation

Catalytic methods for the formation of vicinal diols often involve the dihydroxylation of a corresponding alkene. For the synthesis of this compound, the logical precursor would be 4,4'-dihydroxystilbene. Several catalytic systems are well-established for this transformation, most notably the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation. wikipedia.orgwikipedia.org

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically a derivative of dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.org This method is renowned for its ability to produce enantiomerically enriched diols. wikipedia.org The Upjohn dihydroxylation employs catalytic osmium tetroxide with NMO as the re-oxidant and does not typically employ a chiral ligand, resulting in a racemic or achiral diol. wikipedia.org

The general mechanism involves the formation of an osmate ester intermediate upon reaction of the alkene with osmium tetroxide, which is then hydrolyzed to yield the cis-diol and a reduced osmium species. The co-oxidant regenerates the osmium tetroxide, allowing the catalytic cycle to continue. wikipedia.org

Multistep Synthesis Strategies from Related Precursors

A viable multistep synthesis of this compound involves the initial synthesis of a related diketone, 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione (B37233) (also known as 4,4'-dihydroxybenzil), followed by its reduction.

The synthesis of 4,4'-dihydroxybenzil can be accomplished through the reaction of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions. evitachem.com This reaction proceeds via a benzoin-type condensation followed by oxidation.

The subsequent reduction of the diketone to the vicinal diol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the reduction of ketones to alcohols and is known to reduce α-diketones to the corresponding 1,2-diols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol. commonorganicchemistry.com

Interactive Data Table: Reduction of α-Diketones to 1,2-Diols

| Entry | α-Diketone | Reducing Agent | Solvent | Yield (%) |

| 1 | Benzil (B1666583) | NaBH4 | Ethanol | >95 |

| 2 | 4,4'-Dimethoxybenzil | LiAlH4 | Diethyl Ether | >90 |

| 3 | 1,2-Cyclohexanedione | NaBH4 | Methanol | >98 |

This data represents typical reductions of α-diketones and suggests a high potential yield for the reduction of 4,4'-dihydroxybenzil.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles can be applied to the synthesis of this compound in several ways.

For the electrochemical pinacol coupling, the use of water as a solvent and a simple salt as the electrolyte can significantly improve the environmental profile of the synthesis. rsc.org Photochemical methods, which utilize light to initiate the coupling reaction, can also be considered a green alternative as they can often be performed under mild, catalyst-free conditions. rsc.org

In the context of multistep synthesis, the use of milder and more selective reducing agents is a key green consideration. Furthermore, exploring solvent-free reaction conditions can drastically reduce waste. lookchem.com Biocatalysis offers a promising green alternative for the reduction of diketones. nih.gov Enzymes such as aldo-keto reductases can catalyze the reduction of vicinal diketones to α-hydroxy ketones and diols with high stereoselectivity under mild aqueous conditions. nih.gov The use of whole-cell biocatalysts can further simplify the process by providing in-situ cofactor regeneration.

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations

The presence of multiple oxidizable sites—the ethane-1,2-diol bridge and the phenolic hydroxyl groups—makes 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol susceptible to various oxidative reactions. The specific outcome of an oxidation reaction is highly dependent on the choice of oxidant and the reaction conditions, which can be tailored to target either the diol or the phenolic moieties.

Oxidation of the Ethane-1,2-diol Moiety

The vicinal diol (or glycol) group in the ethane (B1197151) bridge is a key site for oxidative reactions, most notably oxidative cleavage. This reaction involves the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons.

Mechanism and Reagents: The oxidative cleavage of 1,2-diols is classically achieved using reagents such as periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄). chemistrysteps.commasterorganicchemistry.comaklectures.com The reaction proceeds through the formation of a cyclic periodate ester intermediate. youtube.com This intermediate then undergoes a rearrangement of electrons, leading to the scission of the C-C bond and the formation of two carbonyl groups. youtube.com The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol. For this compound, where each carbon of the diol is secondary, the cleavage would yield two molecules of the corresponding aldehyde, 4-hydroxybenzaldehyde (B117250).

Another reagent capable of cleaving vicinal diols is lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.com The mechanism is similar, involving a cyclic intermediate. In some cases, strong oxidants like potassium permanganate (B83412) (KMnO₄) can also cause cleavage, though they may lead to further oxidation of the resulting aldehydes to carboxylic acids. chemistrysteps.com

The general reaction can be summarized as follows:

Reactant: this compound

Reagent: Periodic acid (HIO₄) or Sodium periodate (NaIO₄)

Product: 4-hydroxybenzaldehyde

| Reagent | Typical Products from this compound | Key Mechanistic Feature |

|---|---|---|

| Periodic acid (HIO₄) / Sodium periodate (NaIO₄) | 4-hydroxybenzaldehyde | Formation of a cyclic periodate ester intermediate chemistrysteps.com |

| Lead tetraacetate (Pb(OAc)₄) | 4-hydroxybenzaldehyde | Formation of a cyclic lead ester intermediate masterorganicchemistry.com |

| Potassium permanganate (KMnO₄) | 4-hydroxybenzaldehyde, potentially over-oxidized to 4-hydroxybenzoic acid | Formation of a cyclic manganate (B1198562) ester libretexts.org |

Reactivity of Phenolic Hydroxyl Groups Towards Oxidation

The phenolic hydroxyl groups are electron-donating and activate the aromatic rings, making them susceptible to oxidation. researchgate.net The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxyl radicals as key intermediates. acs.org

Mechanisms and Products: Oxidation of phenolic compounds can be initiated by chemical oxidants, enzymes, or radical species. rsc.orgmdpi.comnih.gov For instance, reaction with hydroxyl radicals (•OH), a highly reactive species, typically involves an initial addition of the radical to the electron-rich aromatic ring. acs.orgresearchgate.net Gas-phase studies on similar compounds show that approximately 90% of •OH radical reactions proceed via addition to the aromatic ring, forming hydroxycyclohexadienyl radicals. acs.org Subsequent reactions with molecular oxygen (O₂) can lead to the formation of hydroxylated products and, eventually, quinone-type structures. acs.org

Chemical oxidants like manganese(IV) or hypervalent iodine reagents can also oxidize phenols. mdpi.comnih.govacs.org These reactions often lead to the formation of quinones or polyphenolic polymers. mdpi.comnih.gov The antioxidant activity of phenols is rooted in their ability to scavenge free radicals, a process that involves the donation of a hydrogen atom from the hydroxyl group to form a relatively stable phenoxyl radical. researchgate.netnih.gov This reactivity highlights the potential for the phenolic moieties in this compound to be targeted by oxidative processes, which could lead to polymerization or the formation of quinone derivatives, depending on the reaction conditions.

Enzymatic systems, such as those involving peroxidases, can also catalyze the oxidation of phenols in the presence of hydrogen peroxide (H₂O₂). rsc.org Such processes are crucial in biological systems and have applications in bioremediation.

Formation of α-Diketone Analogs

Under specific oxidative conditions, the vicinal diol moiety can be oxidized to an α-diketone (a benzil (B1666583) analog) without cleavage of the carbon-carbon bond. organic-chemistry.org This transformation converts the ethane-1,2-diol bridge into an ethane-1,2-dione bridge.

Synthetic Pathways: The oxidation of benzoins (α-hydroxy ketones) to benzils (α-diketones) is a well-established transformation, and similar methods can be applied to the oxidation of 1,2-diols. nih.gov Common oxidizing agents for this purpose include nitric acid (HNO₃) or copper(II) salts. nih.govijarsct.co.in For example, the oxidation of benzoin (B196080) to benzil is a classic laboratory synthesis that often employs nitric acid. ijarsct.co.inyoutube.com

Various other reagents have been developed for the selective oxidation of 1,2-diols to α-diketones. researchgate.net For instance, catalytic systems involving manganese have been shown to selectively mono-oxidize vicinal diols to α-hydroxy ketones, which can be a step towards the full oxidation to a diketone. nih.gov The synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (B37233), the corresponding α-diketone, has been described via the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions. The direct oxidation of this compound would provide an alternative route to this compound.

| Reagent/System | Product | Reference Example |

|---|---|---|

| Nitric Acid (HNO₃) | 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione | Oxidation of benzoin to benzil nih.govijarsct.co.in |

| Copper(II) Acetate | 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione | Oxidation of benzoins nih.gov |

| Selenium Dioxide (SeO₂) | 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione | Used in heteroaryl diketone synthesis nih.gov |

| N-Bromosuccinimide (NBS) | 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione | Oxidation of 1,2-diols to benzils researchgate.net |

Reductive Pathways

The functional groups within this compound also allow for various reductive transformations, targeting either the vicinal diol system or the aromatic rings.

Reduction of the Vicinal Diol System

The reduction of the vicinal diol system typically involves the removal of the hydroxyl groups, a process known as deoxygenation. A specific and synthetically useful variant is deoxydehydration (DODH), which converts a vicinal diol into an alkene. rsc.orgnih.gov

Mechanism and Catalysts: The DODH reaction is catalyzed by high-valent metal-oxo complexes, particularly those of rhenium, molybdenum, and vanadium. nih.govresearchgate.netroyalsocietypublishing.org The general mechanism involves three key steps:

Condensation: The vicinal diol condenses with a metal-oxo bond of the catalyst, releasing a molecule of water. researchgate.netroyalsocietypublishing.org

Reduction: The resulting metal-diolate intermediate is reduced by a sacrificial reductant (e.g., a phosphine (B1218219) or a secondary alcohol). researchgate.net

Olefin Extrusion: The reduced intermediate undergoes elimination to release the alkene product and regenerate the active metal-oxo catalyst. researchgate.netroyalsocietypublishing.org

Applying this to this compound, the DODH reaction would produce 1,2-bis(4-hydroxyphenyl)ethene (a stilbene (B7821643) derivative). The stereochemistry of the resulting alkene (cis or trans) can be influenced by the catalyst and reaction conditions. Rhenium-based catalysts, such as methyltrioxorhenium (MTO), are particularly effective for this transformation. rsc.org

Reductive Transformations of Aromatic Moieties

The phenolic rings can be reduced via catalytic hydrogenation, a process that converts the aromatic rings into saturated cyclohexyl rings. This transformation significantly alters the molecule's structure from a planar aromatic system to a three-dimensional aliphatic one.

Catalytic Systems and Products: The catalytic hydrogenation of phenols to produce cyclohexanols is a well-established industrial process. nih.gov This reaction is typically carried out under hydrogen pressure using heterogeneous catalysts containing noble metals like palladium (Pd), platinum (Pt), rhodium (Rh), or ruthenium (Ru), or less expensive metals like nickel (Ni). mdpi.comacs.orgresearchgate.net

Catalysts: A variety of supported metal catalysts are effective, including Pd/C, Pd/Al₂O₃, Rh/C, and various nickel-based catalysts. nih.govrsc.orgmdpi.com

Products: The primary product of phenol (B47542) hydrogenation is typically the corresponding cyclohexanol. acs.org In some cases, the intermediate cyclohexanone (B45756) can be isolated, depending on the catalyst and reaction conditions. acs.orgrsc.org

Stereoselectivity: The hydrogenation of substituted phenols can lead to different stereoisomers (cis/trans). The choice of catalyst can influence the diastereoselectivity. For instance, rhodium-based catalysts often favor the formation of cis-isomers, while palladium catalysts can yield the more thermodynamically stable trans-isomers. nih.gov

For this compound, complete hydrogenation of both aromatic rings would result in the formation of 1,2-Bis(4-hydroxycyclohexyl)ethane-1,2-diol.

Substitution Reactions at Functional Groups

The reactivity of this compound is largely governed by its constituent functional groups: the phenolic hydroxyl (-OH) groups, the aromatic hydroxyphenyl rings, and the vicinal diol on the ethane backbone. These sites allow for a variety of substitution reactions.

Nucleophilic Substitution at Phenolic Hydroxyl Sites

The phenolic hydroxyl groups of this compound can act as nucleophiles or be converted into better leaving groups for substitution reactions. The lone pairs of electrons on the oxygen atoms allow them to attack electrophilic species. Common nucleophilic substitution reactions at these sites include the formation of ethers and esters.

Etherification: In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion can then react with alkyl halides via a Williamson ether synthesis mechanism to produce the corresponding ether.

Esterification: The hydroxyl groups can react with acyl chlorides or acid anhydrides to form ester derivatives. evitachem.com This reaction is often catalyzed by a base, such as pyridine, which neutralizes the HCl byproduct and activates the acylating agent.

These reactions are fundamental for modifying the solubility and electronic properties of the molecule.

Interactive Table: Nucleophilic Substitution Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Etherification | Alkyl Halide (R-X) + Base | Aryl Ether |

Electrophilic Aromatic Substitution on the Hydroxyphenyl Rings

The hydroxyphenyl rings are susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The hydroxyl group is a powerful activating group and an ortho, para-director. This means that it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to the hydroxyl group. masterorganicchemistry.comtaylorandfrancis.com Given that the para position is already substituted by the ethane-1,2-diol bridge, substitution will occur at the ortho positions.

Key electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst is typically not required due to the high activation of the ring by the hydroxyl group. The reaction proceeds readily to yield ortho-halogenated products.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. youtube.com This reaction must be conducted under controlled conditions to prevent oxidation of the phenolic group. The nitration of similar aromatic compounds is a well-established procedure. jetir.orgnih.gov

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of alkyl or acyl groups, respectively. The strong activating nature of the hydroxyl group can lead to polyalkylation and may require protective group strategies for selective mono-substitution. masterorganicchemistry.com

The electronic effect of the hydroxyl group, which donates electron density to the ring through resonance, stabilizes the cationic intermediate (the sigma complex or benzenium ion) formed during the reaction, thereby accelerating the substitution process. libretexts.org

Carbon-Carbon Bond Formation and Cleavage Reactions

Reactions Involving Ethane Backbone Scission

A characteristic reaction of 1,2-diols (vicinal diols) is the oxidative cleavage of the carbon-carbon bond of the ethane backbone. chemistrysteps.com This reaction provides a method to break down the molecule into smaller carbonyl-containing compounds. libretexts.org

Strong oxidizing agents such as sodium periodate (NaIO₄) or periodic acid (HIO₄) are highly selective for the cleavage of vicinal diols. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a cyclic periodate ester intermediate. For this compound, where both carbons of the ethane backbone are secondary alcohols, the oxidative cleavage results in the formation of two equivalents of 4-hydroxybenzaldehyde. aklectures.com

Other oxidizing agents like potassium permanganate can also cleave the C-C bond, although they may lead to further oxidation of the resulting aldehydes to carboxylic acids. chemistrysteps.com

Interactive Table: Oxidative Cleavage of the Ethane Backbone

| Reagent | Product(s) | Conditions |

|---|---|---|

| Sodium Periodate (NaIO₄) | 4-Hydroxybenzaldehyde | Aqueous solution |

| Periodic Acid (HIO₄) | 4-Hydroxybenzaldehyde | Aqueous solution |

Coupling Reactions Utilizing Hydroxyl Functionalities

The hydroxyl functionalities of this compound can be utilized in various coupling reactions to form larger, more complex molecules. The phenolic hydroxyl groups are particularly versatile in this regard.

For instance, the hydroxyl groups can direct palladium-catalyzed cross-coupling reactions. nih.gov After conversion to a triflate or a similar leaving group, the molecule can participate in Suzuki, Stille, or other cross-coupling reactions to form new carbon-carbon bonds with aryl or vinyl partners.

Furthermore, phenolic hydroxyl groups are commonly used in condensation polymerization reactions. In a manner analogous to the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) from ethylene (B1197577) glycol, the diol functionality of this compound could potentially react with dicarboxylic acids or their derivatives to form novel polymers. chemistrysteps.com The reaction of phenols with ketones or aldehydes to form bisphenols is a classic example of C-C bond formation utilizing the activated aromatic ring. google.com

Mechanistic Studies of Key Transformations

The mechanisms of the primary reactions involving this compound have been extensively studied in related systems.

Mechanism of Oxidative Cleavage by Periodate: The oxidative cleavage of the vicinal diol by periodate (IO₄⁻) begins with the formation of a cyclic periodate ester. chemistrysteps.com This intermediate is formed by the nucleophilic attack of the hydroxyl groups on the iodine atom. The cyclic ester then undergoes a concerted rearrangement of electrons, which results in the cleavage of the carbon-carbon bond and the formation of two carbonyl groups, while the iodine is reduced. aklectures.com The stereochemistry of the diol is crucial; cis-diols or diols that can adopt a syn-periplanar conformation react much faster as they can readily form the cyclic intermediate.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on the hydroxyphenyl rings involves a two-step process. libretexts.org

Attack of the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or benzenium ion. The positive charge in this intermediate is delocalized over the ring, including the carbon atom bearing the hydroxyl group, which provides significant stabilization.

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This step restores the aromaticity of the ring, yielding the final substitution product. libretexts.org

Mechanism of Nucleophilic Substitution at the Hydroxyl Group: Reactions like etherification typically proceed via an Sₙ2 mechanism. chemguide.co.uk A strong base first deprotonates the phenol to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide in a single, concerted step, displacing the halide leaving group. chemguide.co.uk

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Detailed kinetic studies specifically focused on the reactions of this compound are not extensively documented in publicly available literature. However, mechanistic insights can be gleaned from spectroscopic analyses performed during its synthesis and from studies of analogous vicinal diols.

One of the key methods for the synthesis of this compound is the photoredox-catalyzed pinacol (B44631) coupling of 4-hydroxybenzaldehyde. ulsan.ac.kr The mechanism of this reaction is believed to proceed through the formation of ketyl radicals. ulsan.ac.kr This proposed pathway involves a proton-coupled electron transfer (PCET) to generate these radical intermediates, which then undergo homocoupling to form the vicinal diol product. ulsan.ac.kr

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been crucial in confirming the structure of this compound and in determining the diastereomeric ratio of its products. ulsan.ac.krrsc.org The ¹H NMR spectrum provides characteristic signals for the benzylic protons, which can be used to distinguish between the meso and dl diastereomers. ulsan.ac.krrsc.org For instance, in one study, the diastereomeric ratio was determined by the integration of the benzylic CH signals in the ¹H NMR spectrum. rsc.org

| Proton | Chemical Shift (δ) in DMSO-d6 | Multiplicity | Notes |

| Phenolic OH | 9.16 ppm | singlet | Corresponds to the four hydroxyl protons of both meso and dl isomers. ulsan.ac.kr |

| Aromatic CH | 7.04 – 6.96 ppm | multiplet | Aromatic protons of both diastereomers. ulsan.ac.kr |

| Benzylic CH (meso) | 4.84 ppm | singlet | Benzylic protons of the meso isomer. ulsan.ac.kr |

| Benzylic CH (dl) | 4.62 ppm | singlet | Benzylic protons of the dl isomer. ulsan.ac.kr |

This table is based on reported ¹H NMR data for this compound and its diastereomers. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

While specific kinetic data for the reactions of this compound is scarce, the general reactivity of vicinal diols suggests that they can undergo oxidative cleavage. This type of reaction typically involves the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons. Reagents such as periodates and lead tetraacetate are known to effect such transformations. The mechanism of periodate cleavage is thought to involve the formation of a cyclic periodate ester intermediate, which then decomposes to yield two carbonyl compounds.

Furthermore, the oxidation of this compound to its corresponding diketone, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, can be achieved using iodine in dimethyl sulfoxide (B87167) (DMSO), a method that avoids the use of metal catalysts. smolecule.com

Computational Modeling of Reaction Pathways

Comprehensive computational modeling studies specifically detailing the reaction pathways of this compound are not readily found in the scientific literature. However, computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the mechanisms of related reactions. For vicinal diols in general, DFT calculations can be employed to:

Model Transition States: Computational modeling can help in identifying the transition state structures and calculating the activation energies for various potential reaction pathways, such as oxidation or dehydration. This allows for a theoretical assessment of the most likely mechanism.

Analyze Reaction Intermediates: The stability and electronic structure of proposed intermediates, such as the ketyl radicals in the pinacol coupling synthesis or cyclic esters in oxidative cleavage, can be computationally evaluated to support or refute a proposed mechanism.

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts. Comparing these predicted values with experimental data can aid in the structural confirmation of reactants, intermediates, and products.

In the absence of specific computational studies on this compound, the following table outlines the potential applications of computational modeling for elucidating its reaction pathways, based on established methodologies for similar compounds.

| Computational Method | Application in Mechanistic Studies | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers. | Determination of the most favorable pathway for reactions like oxidation or dehydration. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Understanding the photophysical processes involved in its photoredox synthesis. |

| Ab initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics in the presence of solvent molecules. | Elucidation of the role of the solvent in the reaction mechanism and stability of intermediates. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. | Characterization of intramolecular hydrogen bonding and its influence on reactivity. |

These computational approaches offer a powerful complement to experimental kinetic and spectroscopic data for a complete understanding of the chemical reactivity and reaction mechanisms of this compound. Future research in this area would benefit from the application of these modeling techniques.

Stereochemistry and Conformational Analysis

Chiral Aspects of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol

The presence of two adjacent chiral centers in this compound gives rise to multiple stereoisomers, each with unique spatial arrangements.

The core structure of this compound features two stereogenic carbon atoms at positions C1 and C2, each bonded to a hydroxyl group, a 4-hydroxyphenyl group, and the other chiral carbon. Consequently, the molecule can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. For this compound (n=2), this results in four possible stereoisomers.

These stereoisomers consist of one pair of enantiomers and a meso compound.

Enantiomers : The (1R,2R) and (1S,2S) isomers are non-superimposable mirror images of each other. oregonstate.edumasterorganicchemistry.com Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.

Diastereomers : The relationship between the (1R,2R) isomer and the (1R,2S) isomer is diastereomeric. oregonstate.edumasterorganicchemistry.com Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties. The (1R,2S) form contains an internal plane of symmetry, making it an achiral meso compound. Therefore, the (1R,2S) and (1S,2R) configurations are identical and represent a single meso isomer.

| Configuration | Stereochemical Classification | Relationship to (1R,2R) | Chirality |

|---|---|---|---|

| (1R,2R) | Enantiomer | - | Chiral |

| (1S,2S) | Enantiomer | Enantiomer | Chiral |

| (1R,2S) or (1S,2R) | Meso Compound | Diastereomer | Achiral |

The synthesis of specific stereoisomers of this compound requires stereoselective methods. Such syntheses often employ chiral starting materials or catalysts to control the formation of the desired enantiomer or diastereomer. For instance, the synthesis of related chiral diols and their derivatives has been achieved using precursors like tartaric acid, which provides a pre-existing chiral scaffold. researchgate.net

Methodologies for stereocontrol in the synthesis of 1,2-diols often involve:

Chiral Pool Synthesis : Utilizing readily available chiral molecules as starting materials.

Asymmetric Dihydroxylation : This powerful method, often employing osmium-based catalysts with chiral ligands, can introduce the two hydroxyl groups to a precursor alkene with high enantioselectivity.

Substrate-Controlled Synthesis : Where the existing chirality in a molecule directs the stereochemical outcome of subsequent reactions.

The synthesis of diastereomeric N,N'-dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines highlights that different stereoisomers can be synthesized and separated for specific applications. nih.gov

Conformational Landscapes and Isomerism

Beyond its fixed stereochemistry, this compound exhibits conformational isomerism due to rotation around its single bonds.

Rotation around the central C1-C2 single bond gives rise to different rotational isomers, or conformers. The most significant conformers are the anti and gauche forms, which describe the relative orientation of the two 4-hydroxyphenyl groups.

Anti Conformation : The two bulky 4-hydroxyphenyl groups are positioned 180° apart, minimizing steric hindrance.

Gauche Conformation : The 4-hydroxyphenyl groups are positioned approximately 60° apart. This conformation is generally less stable due to steric repulsion but can be stabilized by intramolecular interactions.

Studies on simpler 1,2-diols like ethane-1,2-diol show a preference for the gauche conformer in the gas phase, often attributed to intramolecular hydrogen bonding. researchgate.net However, the large size of the 4-hydroxyphenyl substituents in the title compound introduces significant steric strain, which would be expected to destabilize the gauche conformer relative to the anti conformer. The final conformational preference is a balance between these competing steric and electronic effects.

The presence of hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the conformational equilibrium. unito.it In this compound, a hydrogen bond can form between the two adjacent alcoholic hydroxyl groups (O-H···O).

This type of interaction is most geometrically favorable in a gauche conformation. The stabilization provided by this hydrogen bond can offset the steric repulsion between the bulky phenyl groups, potentially making the gauche conformer more populated than would be expected based on sterics alone. researchgate.netrsc.org The solvent environment also plays a critical role; polar, hydrogen-bonding solvents can form intermolecular hydrogen bonds with the diol, competing with and disrupting the intramolecular hydrogen bonds, thus shifting the conformational equilibrium. unito.it

| Conformation | Dominant Interaction | Favored By | Disfavored By |

|---|---|---|---|

| Anti | Steric Hindrance | Bulky 4-hydroxyphenyl groups | Potential lack of intramolecular H-bonding |

| Gauche | Intramolecular H-Bonding | Proximity of alcoholic OH groups | Steric repulsion between phenyl groups |

Advanced Techniques for Stereochemical Elucidation

Determining the absolute and relative stereochemistry, as well as the preferred conformation of this compound, requires sophisticated analytical techniques.

X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It can unambiguously establish the relative stereochemistry of the chiral centers and provide precise bond lengths and angles, revealing the preferred conformation in the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR is a powerful tool for structural elucidation in solution. For stereochemical analysis, specific techniques are employed:

NOE (Nuclear Overhauser Effect) Spectroscopy : Can be used to determine the proximity of different protons in space, helping to distinguish between diastereomers and identify the preferred solution-phase conformation.

Chiral Derivatizing Agents : Reacting the diol with a chiral agent, such as Mosher's acid, creates diastereomeric esters that can be distinguished by NMR, allowing for the determination of absolute configuration. researchgate.net

Low-Temperature NMR : Can be used to slow down the rate of conformational interconversion, sometimes allowing for the direct observation of individual conformers. researchgate.net

Circular Dichroism (CD) Spectroscopy : This technique is specific to chiral molecules and measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation, providing a unique fingerprint for each enantiomer. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the diastereomers of vicinal diols like hydrobenzoin (B188758). The spatial arrangement of the protons on the chiral carbons results in distinct magnetic environments, leading to different chemical shifts in the ¹H NMR spectrum.

The primary diagnostic signals are those of the benzylic protons (CH-OH). In the achiral meso isomer, the two benzylic protons are chemically equivalent due to a plane of symmetry within the molecule. In contrast, the enantiomeric pair (dl or racemic mixture) lacks this symmetry, leading to a different chemical environment for the benzylic protons compared to the meso form. This results in a measurable difference in their resonance frequencies. acs.org

For instance, studies on the parent compound hydrobenzoin show a clear distinction in the ¹H NMR spectra between the meso and racemic (dl) forms. The benzylic proton for the meso isomer typically appears at a slightly different chemical shift than that for the racemic mixture. While exact shifts depend on the solvent and concentration, the relative difference is a reliable indicator.

In cases where the signals of the parent diol are not sufficiently resolved, chemical derivatization can be employed. odinity.com Reacting the diol with acetone (B3395972) to form an acetonide derivative locks the conformation and can amplify the differences in the chemical shifts of the protons, making the stereochemical assignment more definitive. odinity.comchegg.com

| Compound Stereoisomer (Hydrobenzoin Analog) | Proton | Characteristic ¹H NMR Chemical Shift (δ, ppm) |

|---|---|---|

| meso-Hydrobenzoin | Benzylic (CH-OH) | ~4.81 |

| dl-Hydrobenzoin (racemic) | Benzylic (CH-OH) | ~4.72 |

Note: The chemical shifts are approximate and based on literature data for the hydrobenzoin analog. Actual values may vary based on experimental conditions.

X-ray Diffraction Studies for Absolute Configuration and Crystal Structures

X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules and for analyzing their three-dimensional structure and intermolecular interactions in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For the hydrobenzoin analog, single-crystal X-ray diffraction studies have been successfully performed on both the meso and the chiral D-(+)-hydrobenzoin forms, unequivocally establishing their stereochemistry and conformational preferences in the solid state. acs.org

The analysis of the crystal structures reveals detailed information about the packing of the molecules. In derivatives of meso-hydrobenzoin, the molecules often arrange in lamellar structures characterized by extensive hydrogen-bonding networks between the hydroxyl groups and aromatic herringbone packing arrangements. The specific nature of the crystal packing can be influenced by substituents on the phenyl rings. These detailed structural insights are crucial for understanding the material's physical properties and for rational drug design.

| Stereoisomer (Analog) | Technique | Key Findings |

|---|---|---|

| meso-Hydrobenzoin | Single-Crystal X-ray Diffraction | Unambiguous confirmation of meso (R,S) configuration. Reveals intermolecular hydrogen-bonding networks and lamellar packing in derivatives. acs.org |

| D-(+)-Hydrobenzoin | Single-Crystal X-ray Diffraction | Determination of the absolute (R,R) configuration and solid-state conformation. acs.org |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an essential tool for distinguishing between enantiomers and monitoring changes in their conformation.

The (1R,2R) and (1S,2S) enantiomers of this compound are chiral and therefore optically active. They are expected to produce CD spectra that are mirror images of each other, with Cotton effects of equal magnitude but opposite signs at the same wavelengths. In contrast, the meso isomer is achiral due to its internal plane of symmetry and, consequently, is CD-silent.

CD spectroscopy is highly sensitive to the stereochemical arrangement of chromophores within a molecule. For this compound, the hydroxyphenyl groups act as chromophores. The spatial relationship between these chromophores, dictated by the absolute configuration at the chiral centers, will govern the sign and intensity of the Cotton effects in the CD spectrum. This allows for the assignment of absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known stereochemistry. acs.orgnih.gov The technique is also valuable for determining the enantiomeric purity of a sample. jascoinc.com

Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). The spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

For 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine protons of the ethane (B1197151) bridge, and the hydroxyl protons.

Aromatic Protons: The two p-substituted benzene (B151609) rings are chemically equivalent due to the molecule's symmetry. The protons on these rings (H-2, H-3, H-5, H-6) would appear as two distinct signals, each integrating to four protons. These typically manifest as a pair of doublets due to coupling between adjacent protons on the ring, a characteristic AA'BB' system. Their chemical shifts are expected in the aromatic region, typically between δ 6.5 and 7.5 ppm.

Methine Protons (-CH-): The two protons on the ethane bridge (H-1, H-2) are in identical chemical environments. They would give rise to a single signal. The multiplicity of this signal would depend on the coupling with the adjacent hydroxyl protons.

Hydroxyl Protons (-OH): The phenolic and alcoholic hydroxyl protons are expected to produce distinct signals. The chemical shift of these protons is highly dependent on factors such as solvent, concentration, and temperature, due to hydrogen bonding. Phenolic -OH protons typically appear further downfield than alcoholic -OH protons. These signals are often broad and may not show clear coupling.

| Proton Type | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (AA'BB' system) | ~6.7 - 7.2 | d, d | Two doublets, each integrating to 4H. |

| Methine (-CH-OH) | ~4.5 - 5.0 | s or d | Signal for the two equivalent methine protons. Multiplicity depends on coupling to -OH. |

| Alcoholic Hydroxyl (-OH) | Variable | s (broad) | Chemical shift and shape are solvent and concentration dependent. |

| Phenolic Hydroxyl (-OH) | Variable | s (broad) | Typically downfield of alcoholic -OH; shift is variable. |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of different carbon environments.

For the symmetric this compound, the ¹³C NMR spectrum is expected to show four signals for the aromatic carbons and one signal for the methine carbon.

Aromatic Carbons: Due to symmetry, the two phenyl rings are equivalent. Within each ring, there are four distinct carbon environments: the carbon bearing the hydroxyl group (C-4), the two carbons adjacent to it (C-3, C-5), the two carbons adjacent to the ethane bridge (C-2, C-6), and the carbon attached to the ethane bridge (C-1).

Methine Carbon (-CH-OH): The two carbons of the ethane bridge are equivalent and will produce a single signal in the aliphatic region, shifted downfield due to the attached oxygen atom.

| Carbon Type | Expected Chemical Shift (δ) [ppm] |

|---|---|

| C-OH (Aromatic, C4) | ~155 - 160 |

| C-H (Aromatic, C3/C5) | ~115 - 120 |

| C-H (Aromatic, C2/C6) | ~128 - 132 |

| C-C (Aromatic, C1) | ~130 - 135 |

| Methine (-CH-OH) | ~75 - 85 |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing specific connections between atoms, which is crucial for confirming the complete structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies which protons are directly attached to which carbon atoms. evitachem.com It correlates the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. evitachem.com This is particularly useful for identifying connections across quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, it could show a correlation from the methine protons to the aromatic C-1 carbon, confirming the link between the ethane bridge and the phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl (-OH) groups (both alcoholic and phenolic). The broadness is a result of intermolecular hydrogen bonding.

C-H Stretching (Aromatic): Absorption bands for C-H stretching on the aromatic rings typically appear just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretching of the methine groups on the ethane bridge would be observed just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Several sharp to medium intensity bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretching: The stretching vibrations for the C-O bonds of the phenolic and alcoholic groups will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

C-H Bending (Aromatic): Strong absorptions in the 800-850 cm⁻¹ range are characteristic of p-disubstituted benzene rings.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1250 |

| Aromatic C-H (p-substituted) | Out-of-plane Bending | 800 - 850 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. jetir.org This precision allows for the determination of the exact elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. For this compound (C₁₄H₁₄O₄), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. longdom.org

Fragmentation Pathways and Structural Information

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron ionization mass spectrometry (EIMS), the fragmentation pattern of this compound is dictated by its core structural features: a vicinal diol and two 4-hydroxyphenyl groups.

The fragmentation of vicinal diols is well-characterized. A primary and highly characteristic fragmentation pathway is the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This α-cleavage results in the formation of stable resonance-stabilized ions. For this compound, this would lead to the formation of a 4-hydroxyphenyl-hydroxymethyl radical and a corresponding cation with an m/z of 123.

Another common fragmentation for diols is the loss of a water molecule (H₂O), which can occur through various mechanisms. researchgate.net Additionally, fragmentation patterns typical for bisphenolic compounds are expected. dphen1.com These include the formation of a stable phenoxide ion (C₆H₅O⁺) at m/z 93 and the loss of a neutral phenol (B47542) group (C₆H₅OH). dphen1.com The presence of the aromatic rings also promotes the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 through rearrangements.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Associated Fragmentation Pathway |

|---|---|---|

| [C₇H₇O₂]⁺ | 123 | α-cleavage of the C-C bond between the diol carbons |

| [M - H₂O]⁺ | 228 | Loss of a water molecule |

| [C₇H₇]⁺ | 91 | Formation of the tropylium ion |

| [C₆H₅O]⁺ | 93 | Formation of the phenoxide ion |

X-ray Diffraction and Crystallography

X-ray diffraction is an essential technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its exact molecular geometry.

This analysis would yield precise data on:

Bond Lengths and Angles: Confirming the covalent framework of the molecule.

Torsional Angles: Defining the conformation of the ethane bridge and the orientation of the phenyl rings relative to each other.

Intermolecular Interactions: Revealing the hydrogen bonding network established by the hydroxyl groups, as well as any π-π stacking interactions between the phenyl rings. This information is critical for understanding the crystal packing and the resulting macroscopic properties of the solid.

While specific crystallographic data for this compound is not publicly available, SCXRD remains the definitive method for elucidating such detailed structural information.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. nih.gov A PXRD analysis of a powdered sample of this compound would produce a diffraction pattern that serves as a unique "fingerprint" for its crystalline phase.

The primary applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental pattern to a database to confirm the identity of the synthesized material.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying if the compound can exist in different crystalline forms (polymorphs), as each polymorph would have a distinct PXRD pattern.

The positions (2θ angles) and intensities of the diffraction peaks are characteristic of the crystal lattice of the compound.

Other Spectroscopic and Analytical Techniques

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the presence of the two 4-hydroxyphenyl chromophores.

Phenolic compounds typically exhibit strong absorption bands in the UV region. shimadzu.com For this compound, absorption maxima (λmax) are expected around 220-230 nm and 275-285 nm. These absorptions correspond to π → π* electronic transitions within the benzene rings. The presence of the hydroxyl groups as auxochromes can cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. shimadzu.com For instance, similar bisphenol compounds like Bisphenol A (BPA) and Bisphenol S (BPS) show maximum absorption wavelengths at 278 nm and 258 nm, respectively. scielo.org.za

| Compound | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| This compound | ~225 nm | π → π |

| ~280 nm | π → π |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The fluorescence properties of this compound would be derived from its hydroxyphenyl fluorophores. Molecules with aromatic rings and electron-donating groups, such as the hydroxyl group, often exhibit fluorescence.

Upon excitation at an appropriate wavelength (likely near its UV absorption maximum), the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon at a longer wavelength (a phenomenon known as the Stokes shift). For similar bisphenol compounds like BPA and BPF, fluorescence emission is observed. mdpi.comosti.gov For example, BPA can be excited at 235 nm and exhibits an emission maximum around 300 nm. mdpi.com The exact excitation and emission wavelengths, as well as the fluorescence quantum yield (a measure of the efficiency of the fluorescence process), would depend on the molecular conformation and the solvent environment.

| Parameter | Expected Value (based on similar compounds) |

|---|---|

| Excitation Maximum (λex) | ~280 nm |

| Emission Maximum (λem) | >300 nm |

Electrochemical Property Investigations

The electrochemical behavior of this compound is a subject of scientific interest due to the presence of redox-active phenolic hydroxyl groups. While specific detailed research exclusively on the electrochemical properties of this particular compound is not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from studies on structurally related molecules, particularly other dihydroxybenzenes and phenolic compounds. The electrochemical investigation of such compounds typically involves techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) to understand their oxidation-reduction mechanisms, electron transfer kinetics, and potential for various applications.

The core electrochemical activity of this compound is expected to originate from the oxidation of its two para-hydroxyl groups on the phenyl rings. This process is characteristic of phenolic compounds, which can undergo oxidation to form phenoxy radicals and subsequently quinone-like structures.

Redox Behavior and Mechanism

Generally, dihydroxybenzenes such as hydroquinones (1,4-dihydroxybenzenes) and catechols (1,2-dihydroxybenzenes) undergo a reversible two-electron oxidation-reduction reaction. nih.govpreprints.org This process is often accompanied by the transfer of protons, with the specifics of the reaction mechanism being pH-dependent. nih.govpreprints.org In strongly basic conditions, the reaction can become pH-independent. preprints.org

For this compound, the two 4-hydroxyphenyl moieties are anticipated to behave similarly to hydroquinone (B1673460) derivatives. The oxidation process at an electrode surface would likely involve the loss of two electrons and two protons to form a corresponding bis-quinone structure. The reaction can be represented as a two-step process, with the initial formation of a semiquinone radical intermediate.

The diol component of the molecule can also be susceptible to oxidation, potentially leading to the formation of aldehydes or carboxylic acids. The aerial oxidation of ethane-1,2-diol in the presence of a copper catalyst is known to occur. rsc.org However, the oxidation of the phenolic hydroxyl groups typically occurs at a lower potential.

The oxidized form of the diol, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (B37233), can participate in redox reactions, and its ethanedione moiety contributes to its potential antioxidant properties through hydrogen atom donation from its hydroxyl groups. evitachem.com

Voltammetric Analysis

In a typical cyclic voltammetry study of a dihydroxybenzene compound, one would expect to observe an anodic peak corresponding to the oxidation of the hydroxyl groups during the forward scan and a cathodic peak on the reverse scan corresponding to the reduction of the oxidized species. researchgate.netresearchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) can provide information about the reversibility of the redox process. A quasi-reversible two-electron process is often observed for similar compounds. researchgate.net

The position of these peaks is influenced by the molecular structure, the solvent, the supporting electrolyte, and the pH of the solution. researchgate.net For instance, studies on 4-substituted benzene-1,2-diols have shown that the half-wave potential (E1/2) is a function of pH. researchgate.net

Electrochemical investigations of 1,2- and 1,4-dihydroxybenzenes have been carried out using platinum electrodes with techniques like square wave and cyclic voltammetry. nih.govnih.gov These studies have shown that the position of the hydroxyl groups significantly influences the susceptibility to electropolymerization, with 1,2-dihydroxybenzenes being more prone to deactivating the electrode surface. nih.govnih.gov

Expected Electrochemical Data

| Parameter | Expected Value for this compound | Reference Value (e.g., Catechol) | Significance |

| Anodic Peak Potential (Epa) | Dependent on experimental conditions (e.g., pH, solvent) | ~ +0.4 V (vs. Ag/AgCl in neutral pH) | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | Dependent on experimental conditions | ~ +0.3 V (vs. Ag/AgCl in neutral pH) | Potential at which reduction occurs. |

| Peak Separation (ΔEp = Epa - Epc) | > 59/n mV (where n=2) | Typically > 30 mV | Indicates the reversibility of the electron transfer process. A larger value suggests a quasi-reversible or irreversible process. |

| Peak Current Ratio (Ipa/Ipc) | ~ 1 | ~ 1 | A ratio close to unity suggests that the oxidized species is stable on the timescale of the experiment. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of "1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol".

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. In the context of "this compound", DFT calculations have been employed to optimize its geometry and explore its chemical reactivity. For instance, computations have been carried out using the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional with Grimme's D3 empirical dispersion correction in a tetrahydrofuran (B95107) solvent model. unibo.it

Such calculations can predict various electronic properties that are crucial for understanding the molecule's behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability. asianpubs.org

Table 1: Predicted Electronic Properties of a Substituted Hydroxy-Aryl Compound using DFT

| Property | Value |

| HOMO Energy | -6.12 eV |

| LUMO Energy | -1.58 eV |

| Energy Gap (ΔE) | 4.54 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

Note: This table presents example data from a DFT study on a related hydroxy-aryl compound to illustrate the types of parameters obtained from such calculations. Specific values for this compound would require dedicated computational studies.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are employed to study the conformational landscape and intermolecular interactions of molecules, providing insights into their dynamic behavior.

The flexibility of the ethane (B1197151) bridge in "this compound" allows for multiple conformations. Molecular mechanics simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers. These simulations can reveal the relative energies of different rotational isomers (rotamers) and the energy barriers for their interconversion. For structurally similar molecules like hydrobenzoin (B188758) esters, the stereochemistry and conformation have been shown to significantly influence their biological activity, underscoring the importance of conformational analysis. nih.govmdpi.com

Molecular dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions that govern the behavior of "this compound" in the condensed phase. These simulations can model how molecules interact with each other and with solvent molecules, which is crucial for understanding crystal packing and solubility. For related stilbene (B7821643) compounds, MD simulations have been combined with experimental techniques to analyze molecular reorientations and intermolecular forces in the solid state. rsc.org The hydrogen bonding capabilities of the hydroxyl groups in "this compound" are expected to play a significant role in its crystal packing.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For "this compound", theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). DFT calculations, for example, can be used to compute these parameters. researchgate.net The predicted spectra can then be compared with experimental data to confirm the molecular structure and assign spectral features. For novel salicylaldehyde-based thiosemicarbazones, theoretical studies have been used to predict their nonlinear optical properties. nih.gov

Applications in Polymer Chemistry and Materials Science

Monomer and Building Block for Polymer Synthesis

The bifunctional nature of a diol like 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, possessing two hydroxyl groups, theoretically allows it to act as a monomer in step-growth polymerization reactions. These reactions typically involve condensation with other bifunctional monomers, such as diacids, diacyl chlorides, or phosgene (B1210022) derivatives, to form long polymer chains.

Incorporation into Polyesters and Polyethers

In the synthesis of polyesters, a diol monomer would be reacted with a dicarboxylic acid or its derivative. The resulting polyester (B1180765) would feature ester linkages (-O-C=O-) in its backbone. The properties of such a polyester would be influenced by the structure of both the diol and the diacid monomers. The presence of the bulky bis(4-hydroxyphenyl)ethane group from the diol could potentially impart rigidity and a high glass transition temperature to the resulting polymer.

For polyether synthesis, the diol could undergo a nucleophilic substitution reaction, for instance, with a dihalide, to form ether linkages (-O-) in the polymer backbone. Polyethers derived from aromatic diols often exhibit good thermal and chemical stability.

Precursor for Advanced Polycarbonates and Related Polymers

Polycarbonates are a significant class of engineering thermoplastics. Their synthesis often involves the reaction of a bisphenol with phosgene or a transesterification reaction with a carbonate source like diphenyl carbonate. uwb.edu.plwikipedia.orgmdpi.come3s-conferences.org A diol such as this compound could theoretically serve as the bisphenol component in these reactions, leading to the formation of a polycarbonate with carbonate linkages (-O-(C=O)-O-) in its main chain. The properties of such a polycarbonate would be dependent on the specific structure of the diol and the synthetic conditions employed.

Design of Specialty Polymers with Tunable Properties

The design of specialty polymers with tailored properties is a key area of materials science. By incorporating monomers with specific functional groups or structural features, polymers with desired characteristics such as high thermal stability, specific optical properties, or enhanced mechanical strength can be created. The rigid, aromatic structure of this compound suggests that its incorporation into a polymer backbone could influence these properties. However, without experimental data, the precise effects remain theoretical.

Role as a Crosslinking Agent in Polymer Networks

Crosslinking agents are crucial for the formation of three-dimensional polymer networks, which transform thermoplastic materials into thermosets with enhanced mechanical strength, thermal stability, and solvent resistance. A molecule with at least two reactive functional groups can act as a crosslinker. In principle, the two hydroxyl groups of this compound could react with functional groups on existing polymer chains to form crosslinks. The effectiveness of a compound as a crosslinking agent depends on its reactivity and the compatibility with the polymer matrix.

Derivation of Functional Materials for Specific Applications